trans-4-Hydroxy-2-hexenal--d5 DiMethyl Acetal trans-4-Hydroxy-2-hexenal--d5 DiMethyl Acetal
Brand Name: Vulcanchem
CAS No.: 1219806-40-2
VCID: VC0172153
InChI:
SMILES:
Molecular Formula: C8H11D5O3
Molecular Weight: 165.2416489

trans-4-Hydroxy-2-hexenal--d5 DiMethyl Acetal

CAS No.: 1219806-40-2

Cat. No.: VC0172153

Molecular Formula: C8H11D5O3

Molecular Weight: 165.2416489

* For research use only. Not for human or veterinary use.

trans-4-Hydroxy-2-hexenal--d5 DiMethyl Acetal - 1219806-40-2

Specification

CAS No. 1219806-40-2
Molecular Formula C8H11D5O3
Molecular Weight 165.2416489

Introduction

Chemical Identity and Structure

Basic Chemical Properties

Trans-4-Hydroxy-2-hexenal-5,5,6,6,6-d5 Dimethyl Acetal is characterized by the following chemical identifiers and properties:

ParameterValue
CAS Number1219806-40-2
Molecular FormulaC₈H₁₁D₅O₃
Molecular Weight165.242 g/mol
IUPAC Name(E)-1,1,1,2,2-pentadeuterio-6,6-dimethoxyhex-4-en-3-ol
Alternative Names(4E)-6,6-Dimethoxy(2,3,4,5,6-²H₅)-4-hexen-3-ol
Exact Mass165.141327

This compound is a deuterium-labeled version of the parent compound (±)-trans-4-Hydroxy-2-hexenal Dimethyl Acetal, with deuterium atoms strategically positioned at the 5,5,6,6,6 locations . The incorporation of deuterium atoms provides distinct mass spectrometric properties while maintaining similar chemical behavior to the non-deuterated analog.

Structural Characteristics

The molecular structure of Trans-4-Hydroxy-2-hexenal-5,5,6,6,6-d5 Dimethyl Acetal features a six-carbon backbone with three key functional groups:

  • A hydroxyl group (-OH) at the C3 position

  • A trans-configured double bond between C4 and C5

  • A dimethyl acetal group at C6

  • Five deuterium atoms substituting hydrogen atoms at positions 5,5,6,6,6

The trans-configuration of the double bond is a critical structural feature that distinguishes this compound from its cis isomer . The molecule contains three oxygen atoms: one in the hydroxyl group and two in the dimethyl acetal moiety. The SMILES notation for this compound is [²H]C([²H])([²H])C([²H])([²H])C(/C=C/C(OC)OC)O, which captures the spatial arrangement of atoms and the specific positions of deuterium labeling.

Physical Properties

Physicochemical Parameters

The physical properties of Trans-4-Hydroxy-2-hexenal-5,5,6,6,6-d5 Dimethyl Acetal are summarized in the following table:

PropertyValue
Density1.0±0.1 g/cm³
Boiling Point222.6±40.0 °C at 760 mmHg
Flash Point88.4±27.3 °C
LogP0.99
Vapor Pressure0.0±1.0 mmHg at 25°C
Index of Refraction1.447

These physical properties indicate that the compound is a moderately polar substance with limited volatility at room temperature . The LogP value of 0.99 suggests a relatively balanced distribution between aqueous and lipid phases, which is relevant for its behavior in biological systems and analytical procedures .

Synthesis and Chemical Reactions

Synthetic Pathways

The synthesis of Trans-4-Hydroxy-2-hexenal-5,5,6,6,6-d5 Dimethyl Acetal typically involves a protection strategy for the aldehyde functional group of the parent compound. The process generally follows these steps:

  • Preparation of deuterated precursors with the required deuterium labeling pattern

  • Formation of the trans-configured double bond

  • Introduction of the hydroxyl group at the C3 position

  • Protection of the aldehyde functionality through acetal formation by reacting with methanol under acidic conditions

This synthetic approach allows for the precise incorporation of deuterium atoms at the specified positions while maintaining the stereochemical integrity of the trans double bond.

Applications in Scientific Research

Mass Spectrometry Applications

Trans-4-Hydroxy-2-hexenal-5,5,6,6,6-d5 Dimethyl Acetal serves as an important tool in mass spectrometry due to its stable isotope labeling. The deuterium incorporation creates a mass shift relative to the non-deuterated compound, enabling accurate quantification in analytical methods. This property is particularly valuable in:

  • Quantitative analysis of 4-hydroxy-2-hexenal (4-HHE) in biological samples

  • Method development and validation in lipid peroxidation studies

  • Internal standardization for gas chromatography-mass spectrometry (GC-MS) analyses

The compound's utility in mass spectrometry is demonstrated in studies where it serves as an internal standard for the quantification of toxic lipid aldehydes .

Use as Internal Standard

As an internal standard, Trans-4-Hydroxy-2-hexenal-5,5,6,6,6-d5 Dimethyl Acetal compensates for variations in sample preparation, chromatographic separation, and detection response. Its chemical similarity to the analyte of interest, combined with the distinct mass spectral pattern due to deuterium labeling, makes it an ideal internal standard for quantitative analysis .

In GC-MS analysis, the compound exhibits characteristic fragmentation patterns that can be monitored for selective detection. For instance, in negative ion chemical ionization (NICI) GC-MS, specific ions can be measured for accurate quantification, as demonstrated in studies on lipid aldehydes in biological samples .

Research on Lipid Aldehydes

Trans-4-Hydroxy-2-hexenal-5,5,6,6,6-d5 Dimethyl Acetal is particularly relevant in research focused on lipid peroxidation and the resulting formation of toxic aldehydes. The parent compound, 4-hydroxy-2-hexenal (4-HHE), is a product of omega-3 polyunsaturated fatty acid oxidation and has been implicated in various pathophysiological conditions .

Research has shown that 4-HHE, along with 4-hydroxy-2-nonenal (4-HNE), accumulates in patients with chronic kidney disease (CKD), potentially contributing to the progression of the disease through post-translational modification of plasma proteins . The deuterated dimethyl acetal derivative serves as a valuable tool in quantifying these modifications and understanding their biological significance.

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